molecular formula C21H24F2N6OS B2926753 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946365-00-0

3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2926753
CAS No.: 946365-00-0
M. Wt: 446.52
InChI Key: KWERKBOAZIPXHF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure that incorporates multiple functional groups, including fluorinated benzene, pyrrolidine, and pyrazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. These reactions often start with the functionalization of benzene rings through selective fluorination. Subsequent steps involve introducing the pyrazolopyrimidine moiety, usually via cyclization reactions, followed by the attachment of the isopropylthio and pyrrolidinyl groups. Finally, the amidation reaction yields the target compound under controlled conditions, such as using a base like triethylamine and solvents like dimethylformamide.

Industrial Production Methods

Industrial-scale production might leverage optimized synthetic routes to improve yield and purity, often incorporating automated flow reactors to control reaction parameters precisely. The choice of reagents, catalysts, and solvents plays a crucial role in scaling up from laboratory synthesis to industrial production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions at the pyrrolidinyl or isopropylthio groups, leading to the formation of sulfoxides or sulfonic acids.

  • Reduction: : Reduction can occur at the pyrazolopyrimidine ring or fluorinated benzene, typically using metal hydrides.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the fluorinated benzene ring, potentially leading to the replacement of fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOt-Bu).

Major Products

The major products of these reactions often include various oxidized or reduced derivatives, as well as substituted benzamides with different functional groups replacing fluorine atoms.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, often used in designing new materials or catalysts.

Biology

In biological research, it can be utilized to study enzyme interactions and receptor binding due to its ability to mimic biological ligands.

Medicine

Industry

Industrially, it could be used in the development of agrochemicals or as a component in specialty coatings and polymers.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is primarily through interaction with specific molecular targets. These targets often include enzymes or receptors that are critical in signaling pathways. The compound's unique structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity, thus affecting the downstream processes.

Comparison with Similar Compounds

Unique Characteristics

Unlike other fluorinated benzamides or pyrazolopyrimidine derivatives, this compound features an isopropylthio group, enhancing its lipophilicity and potentially improving membrane permeability.

Similar Compounds

  • 3,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 3,4-difluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Each of these compounds shares structural similarities but differs in functional groups, influencing their chemical behavior and applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)15-12-25-29(19(15)27-21)10-7-24-20(30)14-5-6-16(22)17(23)11-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWERKBOAZIPXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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